benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Description
Benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a boronic ester-containing carbamate derivative. Its molecular formula is C₂₄H₃₂BNO₄, with a molecular weight of 409.3 g/mol . The compound features a carbamate group (-OCONH-) linked to a benzyl moiety and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group, which is widely utilized in Suzuki-Miyaura cross-coupling reactions . This structure is significant in medicinal chemistry, particularly as a prodrug or intermediate for targeted therapies, owing to the boronate group’s reactivity and stability under physiological conditions .
Properties
IUPAC Name |
benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BNO5/c1-20(2)21(3,4)28-22(27-20)16-11-12-17(18(13-16)25-5)23-19(24)26-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQQEKSNTVYSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the dioxaborolane ring. One common method is the reaction of phenylboronic acid with pinacol in the presence of a catalyst to form the pinacol ester . This intermediate is then reacted with 2-methoxy-4-bromophenyl isocyanate under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl N-[2-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate.
Reduction: Formation of benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications . The methoxy and carbamate groups can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Insights:
Substituent Effects: The fluoro-substituted analog (C₂₃H₂₈BFNO₄) shows improved tumor-targeting due to increased electrophilicity and ROS responsiveness . tert-Butyl carbamates (e.g., C₁₈H₂₈BNO₄) exhibit higher synthetic yields in electrophotocatalysis compared to benzyl derivatives, likely due to steric protection of the carbamate group .
Biological Activity: Benzyl carbamate-boronate hybrids (e.g., NBC in ) are used in ROS-activated prodrugs. The boronate group stabilizes the compound until oxidative cleavage releases the active drug. Pyrene-appended boronic acids (e.g., C₃₁H₃₂BNO₂) demonstrate utility in biosensing due to their fluorescence and binding affinity for diols .
Synthetic Accessibility :
Q & A
Q. Critical considerations :
- Steric hindrance from the 2-methoxy and carbamate groups may reduce reactivity.
- Side products (e.g., protodeboronation) can be minimized by degassing solvents and using inert atmospheres .
Table 2: Example Suzuki Reaction Conditions
| Aryl Halide Partner | Catalyst | Yield (%) |
|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | 65% |
| 3-Iodonitrobenzene | Pd(dppf)Cl₂ | 52% |
Advanced Question: How do structural features influence fluorescence properties?
Methodological Answer:
The compound’s fluorescence (λex/λem ≈ 340/380 nm) is modulated by:
- Conjugation : The carbamate and boronate groups extend π-conjugation, enhancing quantum yield.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize excited states, increasing intensity.
- pH : Maximum fluorescence at pH 5 due to protonation/deprotonation equilibria of the carbamate .
Table 3: Fluorescence Intensity Under Varied Conditions
| Condition | Relative Intensity (%) |
|---|---|
| pH 5, 25°C | 100% (baseline) |
| pH 7, 25°C | 72% |
| pH 5, 40°C | 58% |
Advanced Question: How to resolve contradictions in reaction yields reported across studies?
Methodological Answer:
Yield discrepancies often arise from:
- Substrate electronic effects : Electron-withdrawing groups on aryl halides reduce oxidative addition efficiency.
- Protecting group stability : The benzyl carbamate may decompose under acidic/basic conditions.
- Kinetic vs. thermodynamic control : Longer reaction times favor thermodynamically stable products but increase side reactions.
Q. Mitigation strategies :
- Screen multiple catalysts (e.g., PdCl₂(dtbpf) for sterically hindered substrates).
- Use additives like LiCl to stabilize boronate intermediates .
Basic Question: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- <sup>1</sup>H NMR : Key signals include δ 1.3 ppm (tetramethyl dioxaborolane), δ 4.5–5.1 ppm (benzyl CH₂), and δ 6.8–7.4 ppm (aromatic protons).
- IR : Stretches at 1740 cm<sup>−1</sup> (carbamate C=O) and 1350 cm<sup>−1</sup> (B–O).
- Elemental analysis : Validate C, H, N, B percentages within ±0.3% of theoretical values .
Advanced Question: How does the carbamate group impact hydrolytic stability?
Methodological Answer:
The benzyl carbamate is stable in neutral conditions but hydrolyzes under:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
